3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Description
3-(4-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine (CAS: 2044714-13-6) is a bicyclic heterocyclic compound featuring a pyrido[4,3-c]pyridazine core substituted with a 4-fluorophenyl group at position 2. Its molecular formula is C₁₄H₁₃FN₄, with a molecular weight of 256.28 g/mol . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and binding affinity to biological targets compared to non-fluorinated analogs .
Properties
Molecular Formula |
C13H12FN3 |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
InChI |
InChI=1S/C13H12FN3/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-17-13/h1-4,7,15H,5-6,8H2 |
InChI Key |
GDWCKYPMFHLQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the desired pyridazine ring system. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrido[4,3-c]pyridazine derivatives are structurally diverse, with modifications primarily at position 3 of the bicyclic core. Key analogs include:
Key Observations :
- Substituent Position : The 4-fluorophenyl group in the target compound exhibits superior binding to Bcl-xL compared to the 3-fluorophenyl analog, likely due to optimized steric and electronic interactions .
- Electron-Withdrawing Groups : Chloro substituents (e.g., 3-chloro-6-propyl analog) reduce bioavailability but may enhance reactivity for further derivatization .
- Solubility Modifiers : Methoxy and morpholine substituents improve aqueous solubility, as evidenced by lower calculated logP values and higher topological polar surface area (TPSA) .
Pharmacological Activity
- Bcl-xL Inhibition: The target compound and its 4-fluorophenyl analogs are potent Bcl-xL inhibitors, inducing apoptosis in cancer cells. Fluorinated derivatives show 2–5-fold higher activity than non-fluorinated counterparts in vitro .
- Antifungal Activity: While unrelated to pyridazine cores, sulfur-containing analogs (e.g., thiochromanones) from and exhibit antifungal properties, highlighting the diversity of heterocyclic applications.
- Pesticidal Applications : Chloro-substituted pyridazines (e.g., 3-chloro-6-propyl analog) are explored for pesticidal use, though their mechanisms differ from fluorinated derivatives .
Physicochemical Properties
| Property | Target Compound | 3-Methoxy Analog | 4-Morpholine Analog |
|---|---|---|---|
| logP (XLogP3) | 2.1 | -0.6 | 1.2 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 |
| Topological Polar Surface Area (Ų) | 45.7 | 50.3 | 50.3 |
| Molecular Weight (g/mol) | 256.28 | 232.28 | 220.27 |
Key Insights :
- Morpholine and methoxy substituents reduce logP and increase TPSA, suggesting improved solubility for intravenous formulations .
Biological Activity
3-(4-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a fused pyridazine and pyridine ring system, along with a fluorophenyl substituent, enhances its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2044773-62-6
- Molecular Formula : C13H12FN3
- Molecular Weight : 229.25 g/mol
The presence of the fluorine atom increases lipophilicity and biological activity, making this compound a candidate for further research in drug development .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor Modulation : It has been shown to interact with receptors such as the α7 nicotinic acetylcholine receptor (nAChR), acting as a positive allosteric modulator .
- Apoptosis Induction : The compound potentially inhibits proteins like Bcl-xL that regulate apoptosis, suggesting its role as an anticancer agent .
Anticancer Properties
Studies have demonstrated that this compound can induce cell death in cancer cells. Its ability to modulate apoptotic pathways makes it a candidate for developing anticancer therapies.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains and potential applications in treating microbial infections .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- Study on α7 nAChR Modulation : A study evaluated the modulation of α7 nAChRs by various arylpyridine derivatives. The findings indicated that modifications in the structure significantly affected the EC50 values and maximum modulation percentages (Table 1) .
| Compound | R1 | R2 | EC50 (µM) | Max. Mod. (%) |
|---|---|---|---|---|
| 7p | H | Cl | 2.5 | 500 |
| 7b | Me | F | 1.9 | 600 |
| 7q | Me | Cl | 0.38 | 1200 |
| 7r | Et | Cl | 0.16 | 700 |
| 7a | Pr | Cl | 0.14 | 600 |
- Anticancer Mechanism Exploration : Another research highlighted the compound's interaction with Bcl-xL proteins and its potential to trigger apoptosis in cancerous cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
